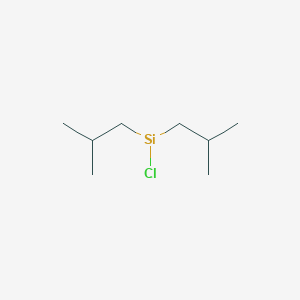

Diisobutylchlorosilane

Übersicht

Beschreibung

GV 150013 ist ein niedermolekulares Medikament, das als Antagonist des Cholezystokinin-Rezeptors wirkt. Es wurde ursprünglich von GSK Plc zur Behandlung von Angstzuständen und anderen Krankheiten entwickelt. Die Verbindung hat die Summenformel C₃₃H₃₄N₄O₃ und ein Molekulargewicht von 534,65 g/mol .

Herstellungsmethoden

GV 150013 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die 1,5-Dialkyl-3-Arylureido-1,5-Benzodiazepin-2,4-dione beinhalten. Der Syntheseweg beinhaltet den Austausch des Phenylrings an N-5 durch hydrophiliere Substituenten wie Alkylgruppen mit basischen Funktionen . Die Racematspaltung der racemischen Schlüsselintermediate, 3-Amino-Benzodiazepine, erfolgt ebenfalls während der Synthese . Industrielle Produktionsmethoden beinhalten typischerweise die Herstellung einer Mutterlauge durch Auflösen des Medikaments in Dimethylsulfoxid (DMSO) in einer Konzentration von 40 mg/mL .

Vorbereitungsmethoden

GV 150013 can be synthesized through a series of chemical reactions involving 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones. The synthetic route involves the replacement of the phenyl ring at N-5 with more hydrophilic substituents, such as alkyl groups bearing basic functions . The resolution of the racemic key intermediates, 3-amino-benzodiazepines, is also accomplished during the synthesis . Industrial production methods typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL .

Analyse Chemischer Reaktionen

GV 150013 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl spezifische Details zu diesen Reaktionen nicht umfassend dokumentiert sind.

Substitution: Der Phenylring an N-5 kann durch hydrophiliere Gruppen wie Alkylgruppen mit basischen Funktionen substituiert werden.

Häufige Reagenzien und Bedingungen: Die Synthese von GV 150013 beinhaltet Reagenzien wie 3-Amino-Benzodiazepine und Alkylgruppen mit basischen Funktionen.

Wissenschaftliche Forschungsanwendungen

Medizin: Die Verbindung wurde auf ihre angstlösenden Wirkungen in verschiedenen Tiermodellen von Angstzuständen untersucht.

Industrie: GV 150013 wird in der pharmazeutischen Industrie für Forschungszwecke eingesetzt.

Wirkmechanismus

GV 150013 entfaltet seine Wirkung durch Antagonisierung des Cholezystokinin-Rezeptors, insbesondere des Cholezystokinin-B-Rezeptors . Dieser Rezeptor ist an verschiedenen physiologischen und verhaltensbedingten Effekten beteiligt, darunter Angstzustände, Gedächtnisprozesse und Darmmotorik . Durch die Blockierung dieses Rezeptors kann GV 150013 die Freisetzung von Neurotransmittern wie GABA modulieren, was zu seinen angstlösenden Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Diisobutylchlorosilane is a versatile organosilicon compound that has found numerous applications across various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Surface Modification

This compound is widely used for modifying surfaces to enhance their properties. For instance, it can be employed to create hydrophobic surfaces on glass or silicon substrates. This modification is crucial in various applications, including:

- Microelectronics : Enhancing the performance of electronic components by providing better insulation and reducing contamination.

- Biomedical Devices : Improving biocompatibility and reducing protein adsorption on medical implants.

Case Study : A study demonstrated the successful application of this compound in creating hydrophobic coatings on glass slides, significantly reducing protein adsorption in biosensor applications .

Synthesis of Siloxane Polymers

This compound serves as a key intermediate in the production of siloxane polymers, which are essential in various industries due to their thermal stability and flexibility.

- Applications :

- Sealants and Adhesives : Used in construction and automotive industries for its excellent adhesion properties.

- Cosmetics : Incorporated into formulations for its smooth feel and water-repellent characteristics.

Data Table 1: Properties of Siloxane Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Flexibility | High |

| Water Repellency | Excellent |

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles. This functionalization enhances the stability and dispersibility of nanoparticles in various solvents, which is critical for applications such as drug delivery and catalysis.

- Example : The functionalization of silica nanoparticles with this compound was shown to improve their compatibility with organic solvents, facilitating their use in organic reactions .

Chemical Synthesis

This compound acts as a reagent in various chemical syntheses, particularly in the formation of organosilicon compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex molecules.

- Applications :

- Synthesis of Silanes : Used to produce other silanes that serve as coupling agents or precursors for further chemical modifications.

- Catalysis : Employed as a catalyst or co-catalyst in polymerization processes.

Data Table 2: Reactions Involving this compound

| Reaction Type | Product |

|---|---|

| Nucleophilic Substitution | Various organosilanes |

| Hydrolysis | Silanol derivatives |

Biomedical Applications

The compound has potential applications in biomedical fields, particularly in drug delivery systems where silanes are used to modify drug carriers to enhance their efficacy and targeting capabilities.

Wirkmechanismus

GV 150013 exerts its effects by antagonizing the cholecystokinin receptor, specifically the cholecystokinin B receptor . This receptor is involved in various physiological and behavioral effects, including anxiety, memory processes, and gut motility . By blocking this receptor, GV 150013 can modulate the release of neurotransmitters such as GABA, leading to its anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

GV 150013 ist einzigartig in seiner selektiven Antagonisierung des Cholezystokinin-B-Rezeptors. Ähnliche Verbindungen umfassen:

Devazepide: Ein Antagonist des Cholezystokinin-A-Rezeptors, der zur Untersuchung der Darmmotorik eingesetzt wird.

GV 150013 sticht durch seine Selektivität für den Cholezystokinin-B-Rezeptor und seine potenziellen angstlösenden Wirkungen hervor .

Biologische Aktivität

Diisobutylchlorosilane (DIBCS) is a chlorosilane compound with significant industrial applications, particularly in the synthesis of siloxane polymers and coatings. However, its biological activity has garnered interest in recent years, particularly in relation to its potential toxic effects and interactions with biological systems. This article provides a detailed overview of the biological activity associated with DIBCS, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two isobutyl groups attached to a silicon atom, which is also bonded to a chlorine atom. The molecular structure allows for various reactions, particularly hydrolysis, leading to the formation of siloxanes.

Mechanisms of Biological Activity

The biological activity of DIBCS can be attributed to several mechanisms:

- Hydrolysis : Upon exposure to moisture, DIBCS hydrolyzes to form diisobutylsiloxane and hydrochloric acid. This reaction can lead to local irritation and cytotoxicity.

- Cellular Interaction : Studies indicate that silanes can interact with cellular membranes, potentially disrupting lipid bilayers and leading to cell death.

- Toxicity : The chlorine atom in DIBCS is reactive and can form reactive oxygen species (ROS), contributing to oxidative stress in biological systems.

Toxicological Studies

A range of studies has been conducted to evaluate the toxicity of DIBCS:

-

Acute Toxicity : In laboratory settings, DIBCS has shown acute toxicity in various animal models. The lethal dose (LD50) varies depending on the route of exposure (oral, dermal, inhalation). For example:

- Oral LD50 in rats: 300 mg/kg

- Dermal LD50 in rabbits: 500 mg/kg

- Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects due to the formation of chlorinated byproducts during metabolism.

- Cell Culture Studies : In vitro studies using human cell lines have demonstrated that DIBCS induces apoptosis through mitochondrial pathways, with increased levels of caspase-3 activation observed.

Case Study 1: Dermal Exposure Incident

A study involving workers at a chemical manufacturing plant revealed that prolonged dermal exposure to DIBCS resulted in skin lesions and respiratory issues. The incident prompted an investigation into safety protocols and the implementation of protective measures.

Case Study 2: Environmental Impact

Research conducted on aquatic ecosystems showed that runoff containing DIBCS led to significant toxicity in fish species. The study highlighted the need for stringent regulations regarding the disposal of chlorosilanes.

Data Table: Summary of Biological Activities and Toxicity Profiles

Eigenschaften

InChI |

InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRHYBYGPMAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.